5-(Quinolin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both a quinoline and a pyrrolidinone moiety. Quinoline derivatives are known for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. The pyrrolidinone structure contributes to the compound's potential pharmacological effects. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and therapeutic interventions.
This compound can be classified under the category of pyrrolidinones, which are cyclic amides derived from pyrrolidine. Specifically, it falls under the subclass of 1,5-substituted pyrrolidin-2-ones, which are recognized for their significant biological activities and structural diversity. The quinoline component adds another layer of complexity, making it a subject of interest in synthetic organic chemistry and pharmacology.
The synthesis of 5-(Quinolin-3-yl)pyrrolidin-2-one can be approached through various synthetic strategies. One notable method involves the use of donor–acceptor cyclopropanes, which undergo a Lewis acid-catalyzed opening with primary amines to form γ-amino esters, followed by lactamization to yield pyrrolidinones. This method allows for the incorporation of diverse substituents on the quinoline ring, enhancing the compound's biological profile .
An alternative synthetic route includes the Claisen–Schmidt condensation reaction involving substituted quinoline derivatives, which can lead to the desired pyrrolidinone structure under specific conditions . The optimization of reaction conditions is critical to achieving high yields and purity of the final product.
5-(Quinolin-3-yl)pyrrolidin-2-one can participate in several chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitutions and electrophilic aromatic substitutions, which are characteristic of compounds containing both nitrogen-containing heterocycles and carbonyl functionalities.
One significant reaction pathway involves the formation of derivatives through acylation or alkylation at the nitrogen atom of the pyrrolidine ring, allowing for modifications that enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for compounds like 5-(Quinolin-3-yl)pyrrolidin-2-one often involves interaction with specific biological targets such as enzymes or receptors. For instance, quinoline derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
The presence of both quinoline and pyrrolidinone structures may facilitate binding to multiple targets within biological systems, potentially leading to synergistic effects that enhance therapeutic efficacy. Detailed studies on its mechanism would typically involve biochemical assays to elucidate its interaction with target proteins.
The physical properties of 5-(Quinolin-3-yl)pyrrolidin-2-one include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
5-(Quinolin-3-yl)pyrrolidin-2-one has potential applications in several scientific fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, highlighting its significance in contemporary drug discovery efforts.
Multi-component reactions (MCRs) offer efficient, atom-economical routes to complex 5-(quinolin-3-yl)pyrrolidin-2-one derivatives. The Povarov reaction—involving quinoline-3-carbaldehydes, anilines, and electron-rich olefins—delivers tetrahydroquinoline-fused pyrrolidinones in a single step. This reaction proceeds via an imine formation between the aldehyde and aniline, followed by inverse electron-demand Diels-Alder cyclization with vinyl ethers or enamides, yielding bicyclic intermediates. Subsequent acid-mediated lactamization furnishes the pyrrolidin-2-one core [3] [7].
A domino multicomponent approach under solvent-free conditions utilizes Baylis-Hillman adducts (from pyrene-1-carbaldehyde/aryl aldehydes), isatin, and sarcosine/l-proline. The sequence involves:
Table 1: Key Multi-Component Strategies for Pyrrolidin-2-one-Quinoline Hybrids
Reaction Type | Components | Conditions | Key Products | Yield Range |
---|---|---|---|---|
Povarov Reaction | Quinoline-3-carbaldehyde, aniline, vinyl ether | Lewis acid (FeCl₃), CH₂Cl₂, rt | Tetrahydroquinoline-fused pyrrolidinones | 60–85% |
Domino MCR | Baylis-Hillman adduct, isatin, sarcosine | Solvent-free, 180°C, 10 min | Pyrrolo[2,3-b]quinolinones | 87–96% |
Ugi-4CR/Post-cyclization | Isocyanide, quinoline aldehyde, amine, acid | Au(I) catalysis, MeCN, 80°C | Spirocyclic pyrroloquinolinones | 65–89% |
Asymmetric synthesis of 5-(quinolin-3-yl)pyrrolidin-2-ones focuses on stereocontrolled γ-lactam formation. Organocatalysis using L-proline (20 mol%) enables enantioselective Mannich reactions between quinoline-3-carbaldehyde imines and ketene silyl acetals. This affords β-amino esters with >90% ee, which undergo Pd-catalyzed hydrogenative lactamization to yield 4-substituted pyrrolidin-2-ones with retained enantiopurity [7].
Chiral auxiliaries also provide stereocontrol. Quinoline-bearing Evans’ oxazolidinones undergo diastereoselective alkylation at C4 of the pyrrolidinone precursor. Auxiliary removal after cyclization delivers enantiopure trans-4,5-disubstituted derivatives (dr >95:5). Alternatively, asymmetric hydrogenation of dehydroproline-quinoline conjugates using DuPhos-Rh catalysts achieves up to 98% ee for cis-configured products [8].
The Ugi four-component reaction (Ugi-4CR) using quinoline-3-carbaldehydes, amines, carboxylic acids, and isocyanides generates versatile adducts for late-stage cyclizations. Gold(I)-catalyzed post-Ugi transformations are particularly effective:
Table 2: Post-Ugi Pathways to Pyrroloquinolinones
Ugi Adduct | Cyclization Trigger | Conditions | Product Class | Key Features |
---|---|---|---|---|
Alkyne-tethered quinoline | Au(I)/AgSbF₆ | CH₃CN, 80°C, 12 h | Spiropyrrolo[3,4-c]quinolin-1-ones | Diastereoselective (dr >90:10) |
Indole-quinoline conjugate | Microwave/Au(I) | 180°C, 10 min, solvent-free | Bridged pyrrolizinoquinolines | exo-Selective |
o-Aminobenzoic acid component | Pd(OAc)₂, DCE, 100°C | Aerobic conditions | Fused pyrrolodiazepinediones | Tandem C–N coupling/lactamization |
Rhodium(III)-catalyzed C–H activation enables direct annulation between quinoline-3-carboxamides and acrylates. Using [CpRhCl₂]₂ (5 mol%) and Cu(OAc)₂ (oxidant) in DMF at 120°C, this reaction constructs 5,6-fused pyrroloquinolinones via *ortho-alkenylation and subsequent conjugate addition-lactamization. Electron-donating groups on the quinoline enhance yields (70–92%) [1].
Donor-acceptor (DA) cyclopropane ring-opening with anilines offers another route. Ni(ClO₄)₂·6H₂O (20 mol%) catalyzes the opening of DA cyclopropanes (bearing quinoline donors) in DCE at rt, forming γ-amino esters. In situ lactamization with AcOH/toluene reflux delivers 1,5-disubstituted pyrrolidin-2-ones. Dealkoxycarbonylation via KOH hydrolysis/thermolysis then yields pharmacologically relevant 1,5-diarylpyrrolidin-2-ones [5].
Microwave irradiation significantly enhances stereoselectivity and efficiency in pyrrolidin-2-one synthesis. Key advances include:
Table 3: Microwave vs. Conventional Thermal Conditions for Key Reactions
Reaction | Conventional Conditions | Yield/dr | Microwave Conditions | Yield/dr | Improvement |
---|---|---|---|---|---|
Claisen-Schmidt condensation | EtOH, reflux, 6–8 h | 70–75%, E/Z 85:15 | PEG-400, 120°C, 8–10 min | 92–95%, E only | Yield ↑20%, Stereoselectivity ↑ |
Post-Ugi cyclization | Toluene, 110°C, 24 h | 65%, dr 5:1 | Solvent-free, 200°C, 15 min | 89%, dr 20:1 | Yield ↑24%, dr ↑300% |
Vilsmeier-Haack cyclization | DMF/POCl₃, rt, 60 min | 48% | DMF/POCl₃, 100°C, 5 min | 85% | Yield ↑37% |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7